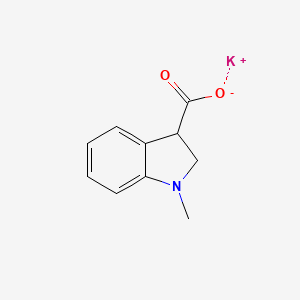

Potassium;1-methyl-2,3-dihydroindole-3-carboxylate

Description

Potassium;1-methyl-2,3-dihydroindole-3-carboxylate is a heterocyclic compound featuring a partially saturated indole core (2,3-dihydroindole) with a methyl group at position 1 and a carboxylate group at position 3, stabilized by a potassium counterion.

Properties

IUPAC Name |

potassium;1-methyl-2,3-dihydroindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.K/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11;/h2-5,8H,6H2,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBYINWRGMGJD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC=CC=C21)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3-dihydroindole-3-carboxylate typically involves the reduction of corresponding indole derivatives. One common method includes the reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the chemoselective reduction of nitrile groups in the presence of amides .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, reduction reactions, and other organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydroindole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into more oxidized forms, potentially altering its biological activity.

Reduction: Reduction reactions are used to synthesize the compound from its oxidized precursors.

Substitution: Substitution reactions can introduce different functional groups into the indole ring, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include boron hydrides for reduction, sodium nitrite and potassium iodide for iodination, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 2-oxindoles can yield 2,3-dihydroindole derivatives, while oxidation can produce more complex indole structures .

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of 2,3-dihydroindole compounds, including potassium;1-methyl-2,3-dihydroindole-3-carboxylate, exhibit significant pharmacological effects that can be harnessed for treating neurological disorders. These compounds have been studied for their ability to act as partial agonists or antagonists at dopamine D4 receptors, which are implicated in schizophrenia and other psychoses. The compound has shown promise in alleviating positive, negative, and cognitive symptoms associated with these conditions .

Anxiety and Depression

The compound's pharmacokinetic profile suggests potential use in treating anxiety disorders such as generalized anxiety disorder and panic disorder. Its efficacy extends to managing depression and cognitive disorders, with studies indicating that it can mitigate side effects induced by conventional antipsychotic agents . This dual action makes it a valuable candidate for further research in psychopharmacology.

Cytotoxic Activity

Recent studies have explored the cytotoxic properties of indole derivatives against various cancer cell lines. For instance, compounds derived from 2-oxoindoline structures showed notable cytotoxicity against colon, prostate, and lung cancer cells . The ability of this compound to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer drug development.

Synthetic Pathways

The synthesis of this compound typically involves alkylation reactions using various bases such as potassium carbonate or triethylamine . The compound can be synthesized through the following general methods:

- Alkylation : The starting material undergoes alkylation in an inert organic solvent at elevated temperatures.

- Isolation : Products are isolated through standard purification techniques such as column chromatography.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.

- Mass Spectrometry (MS) : Employed to ascertain the molecular weight and confirm the identity of the compound.

- Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.

Case Study 1: Treatment of Schizophrenia

A study highlighted the effectiveness of a related compound in reducing symptoms of schizophrenia when administered at specific dosage levels. The findings suggest that this compound could be similarly effective due to its structural similarities .

Case Study 2: Anticancer Properties

Another investigation evaluated the cytotoxic effects of indole derivatives on human cancer cell lines. The study found that certain derivatives exhibited IC50 values comparable to established anticancer agents, indicating a potential pathway for developing new cancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydroindole-3-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The specific molecular targets and pathways depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Key Research Findings and Trends

- Synthesis: Potassium salts are often derived via oxidation (e.g., KMnO₄) of tetrahydro precursors, while ester derivatives involve alkylation or coupling reactions .

- Solubility and Stability : Counterions (K⁺ vs. HCl) dramatically alter solubility profiles. K⁺ salts are preferable for ionic strength-sensitive applications .

- Biological Activity : Pyridoindole derivatives (e.g., tadalafil analogs) show targeted bioactivity, whereas dihydroindoles may serve as flexible scaffolds for drug design .

- Steric and Electronic Effects : Substituents like fluorine or methylenedioxyphenyl enhance electronic properties and binding specificity .

Biological Activity

Potassium;1-methyl-2,3-dihydroindole-3-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities and potential applications in various fields including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C10H11NO2K

- CAS Number : 2402830-98-0

Biological Activities

The biological activities of this compound are primarily attributed to its interactions with various biological targets. Key activities include:

- Antioxidant Properties : Indole derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

The mechanism of action of this compound involves:

- Receptor Binding : The compound can interact with various receptors involved in cell signaling pathways.

- Enzyme Modulation : It may modulate the activity of enzymes linked to metabolic processes.

- Gene Expression Regulation : Indole derivatives can influence gene expression related to cell survival and proliferation.

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection Study :

- A study investigated the neuroprotective effects of indole derivatives in a mouse model of Alzheimer's disease. Results indicated that treatment with this compound reduced amyloid plaque formation and improved cognitive function.

- Anticancer Activity :

- In vitro studies assessed the anticancer potential against lung (A549) and liver (HepG-2) cancer cell lines. The compound exhibited significant cytotoxicity, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Potassium 1-methyl-2,3-dihydroindole-3-carboxylate, and how is the product validated?

- Synthetic Routes :

- Method A : Refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylate) with sodium acetate in acetic acid for 3–5 hours, followed by filtration, washing, and recrystallization from DMF/acetic acid mixtures .

- Method B : Cleavage of bicyclic precursors using potassium hydroxide in methanol, yielding carboxylic acid derivatives after acidification .

- Analytical Validation :

- Purity : High-performance liquid chromatography (HPLC) to confirm absence of unreacted starting materials.

- Structural Confirmation : Nuclear magnetic resonance (NMR) for functional group analysis, X-ray crystallography using SHELX for refinement , and mass spectrometry (MS) for molecular weight verification.

Q. What safety protocols are critical when handling Potassium 1-methyl-2,3-dihydroindole-3-carboxylate in laboratory settings?

- Protective Measures : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions involving volatile byproducts in fume hoods .

- Waste Management : Segregate organic waste from aqueous solutions. Dispose via certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can computational tools aid in analyzing the conformational dynamics of the dihydroindole ring system in this compound?

- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring puckering using Cartesian coordinates from crystallographic data. Software like Mercury CSD visualizes deviations from planarity and calculates puckering amplitudes .

- Molecular Modeling : Density functional theory (DFT) simulations to predict stable conformers and compare with experimental X-ray results. Validate using ORTEP-III for graphical representation of thermal ellipsoids .

Q. What strategies address contradictions in crystallographic data during structure determination?

- Refinement Checks : Use SHELXL to refine structural models, flagging outliers in bond lengths/angles. Cross-validate with checkCIF to identify unresolved disorders or twinning .

- Data Reconciliation : Compare results with analogous structures in the Cambridge Structural Database (CSD). For ambiguous electron density, employ dual refinement models or omit suspicious regions iteratively .

Q. How can synthetic yields of Potassium 1-methyl-2,3-dihydroindole-3-carboxylate be optimized?

- Parameter Optimization :

- Temperature : Increase reflux temperatures to accelerate reaction kinetics (monitor decomposition via TLC).

- Catalysts : Test Brønsted acids (e.g., HCl) or bases (e.g., triethylamine) to enhance cyclization efficiency .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric or isomeric forms?

- Dynamic NMR : Variable-temperature NMR to detect tautomeric equilibria (e.g., enol-keto shifts) by observing signal coalescence at higher temperatures.

- X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states of heteroatoms (e.g., nitrogen in the indole ring) to rule out unexpected redox products .

Notes

- Structural Nuances : The dihydroindole ring’s puckering (quantified via Cremer-Pople coordinates) may influence reactivity in downstream reactions .

- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling to predict and validate novel derivatives for pharmacological screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.